molecular formula C21H16N2O5 B14093087 2-(2-hydroxyethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(2-hydroxyethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B14093087
M. Wt: 376.4 g/mol
InChI Key: RTMKTOMBCOTABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromeno-pyrrole and an indole moiety, making it a fascinating subject for chemical research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, leading to the formation of the desired indole derivatives .

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis process. These methods are advantageous as they reduce reaction times and improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the indole nitrogen or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, influencing pathways related to cell signaling and gene expression . The chromeno-pyrrole structure may also contribute to its biological activity by interacting with enzymes or other proteins involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-hydroxyethyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione apart is its unique combination of a chromeno-pyrrole and an indole moiety, providing a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C21H16N2O5/c1-22-14-8-4-3-7-13(14)21(20(22)27)16-17(25)12-6-2-5-9-15(12)28-18(16)19(26)23(21)10-11-24/h2-9,24H,10-11H2,1H3

InChI Key

RTMKTOMBCOTABA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCO)OC5=CC=CC=C5C4=O

Origin of Product

United States

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